molecular formula C22H17N3O2S B4332007 N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea

N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea

Cat. No. B4332007
M. Wt: 387.5 g/mol
InChI Key: BGZRCXSMXLVLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea, commonly known as MBX, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MBX is a potent inhibitor of several protein kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

MBX exerts its effects by inhibiting the activity of several protein kinases, including the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway. The N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway is frequently observed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, MBX can prevent the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
MBX has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, MBX has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBX is its potency and specificity, making it a valuable tool for scientific research. Additionally, MBX has been shown to have low toxicity, making it suitable for use in animal studies. However, one limitation of MBX is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of MBX. One area of interest is the development of more potent and specific inhibitors of the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, which may have greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and neuroprotective effects of MBX, which may lead to the development of new treatments for inflammatory and neurodegenerative diseases. Finally, studies are needed to investigate the potential use of MBX in combination with other cancer therapies, which may enhance its effectiveness and reduce the risk of drug resistance.
Conclusion
In conclusion, MBX is a promising small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MBX inhibits the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, which is frequently dysregulated in cancer cells, making it a promising candidate for cancer therapy. Additionally, MBX has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases. While there are limitations to the use of MBX, its potency and specificity make it a valuable tool for scientific research. Further studies are needed to fully elucidate the potential of MBX as a therapeutic agent.

Scientific Research Applications

MBX has been extensively studied in the context of cancer research due to its ability to inhibit the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, which is frequently dysregulated in cancer cells. Several studies have shown that MBX can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MBX has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases.

properties

IUPAC Name

1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c1-13-23-17-11-10-14(12-20(17)28-13)24-22(26)25-21-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)21/h2-12,21H,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZRCXSMXLVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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